3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione
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Overview
Description
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is a complex organic compound with a unique structure that includes a piperazine ring substituted with hydroxymethyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione typically involves multiple steps. One common method includes the reaction of a piperazine derivative with formaldehyde and a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the methylsulfanyl group can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
6-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione: Lacks the hydroxymethyl group, which may influence its biological activity.
Uniqueness
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
677021-07-7 |
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Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3S/c1-14-3-2-5-7(12)10-6(4-11)8(13)9-5/h5-6,11H,2-4H2,1H3,(H,9,13)(H,10,12) |
InChI Key |
JOPNRSQAOCANMK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC(C(=O)N1)CO |
Origin of Product |
United States |
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